![molecular formula C12H15F2NS B13743633 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is an organic compound that features a piperidine ring substituted with a sulfanylmethyl group attached to a 2,4-difluorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine typically involves the following steps:
Formation of the sulfanylmethyl intermediate: This step involves the reaction of 2,4-difluorobenzyl chloride with sodium sulfide to form 2,4-difluorobenzyl sulfide.
Nucleophilic substitution: The 2,4-difluorobenzyl sulfide is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylmethyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the sulfanylmethyl group.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study biological pathways and interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
- 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyridine
- 3-[(2,4-Difluorophenyl)sulfanylmethyl]morpholine
- 3-[(2,4-Difluorophenyl)sulfanylmethyl]thiomorpholine
Uniqueness
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The difluorophenyl group enhances its stability and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C12H15F2NS |
|---|---|
分子量 |
243.32 g/mol |
IUPAC名 |
3-[(2,4-difluorophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H15F2NS/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2 |
InChIキー |
YSCPGHFTQHSIHX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CSC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


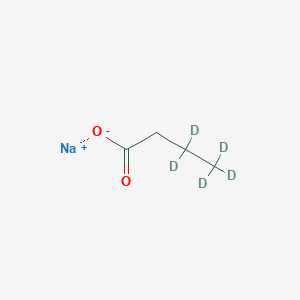
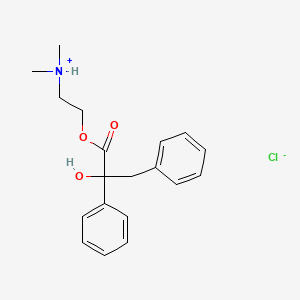
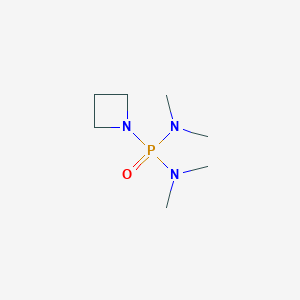
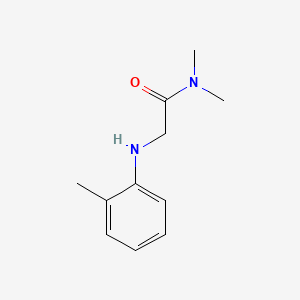

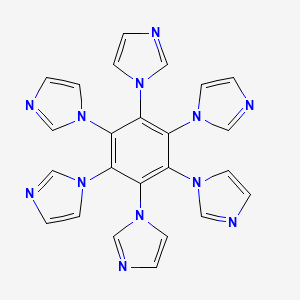
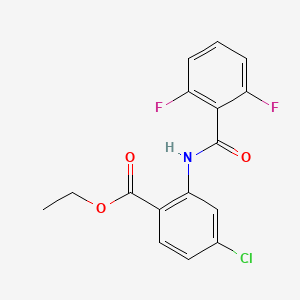

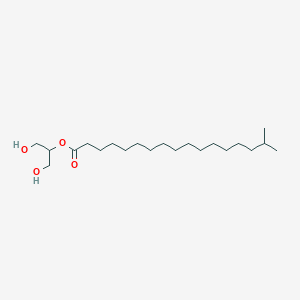
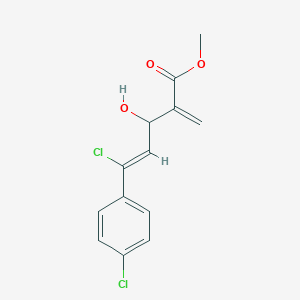

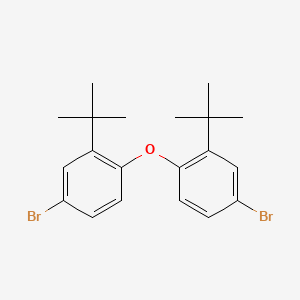
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
